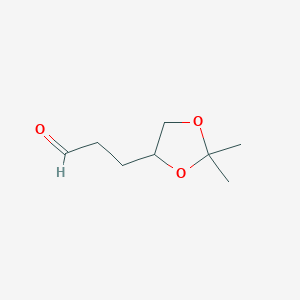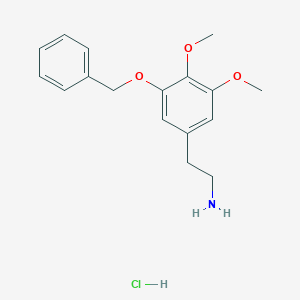
Benzeneethanamine,3,4-dimethoxy-5-(phenylmethoxy)-,hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneethanamine,3,4-dimethoxy-5-(phenylmethoxy)-,hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its distinct chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine,3,4-dimethoxy-5-(phenylmethoxy)-,hydrochloride typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with phenylmethanol in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with ethanamine under controlled conditions to yield the final product. The reaction conditions often involve specific temperatures, pressures, and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste. Advanced purification techniques such as crystallization and chromatography are employed to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneethanamine,3,4-dimethoxy-5-(phenylmethoxy)-,hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ethanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The major products are typically alcohols or amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
Benzeneethanamine,3,4-dimethoxy-5-(phenylmethoxy)-,hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interaction with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzeneethanamine,3,4-dimethoxy-5-(phenylmethoxy)-,hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that alter cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- Benzeneethanamine,3,4-dimethoxy-2-(phenylmethoxy)-
- Benzeneethanamine,3,4-dimethoxy-5-propoxy-
- Benzeneethanamine,3,4-dimethoxy-5-propyl-
Uniqueness
Benzeneethanamine,3,4-dimethoxy-5-(phenylmethoxy)-,hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C17H22ClNO3 |
|---|---|
Peso molecular |
323.8 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxy-5-phenylmethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C17H21NO3.ClH/c1-19-15-10-14(8-9-18)11-16(17(15)20-2)21-12-13-6-4-3-5-7-13;/h3-7,10-11H,8-9,12,18H2,1-2H3;1H |
Clave InChI |
IKUDKBCSLCFNOX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)CCN)OCC2=CC=CC=C2)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



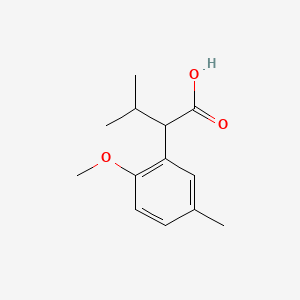
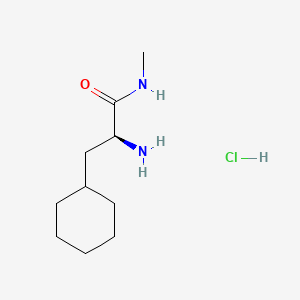
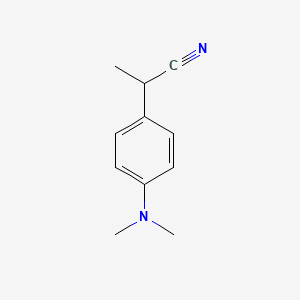
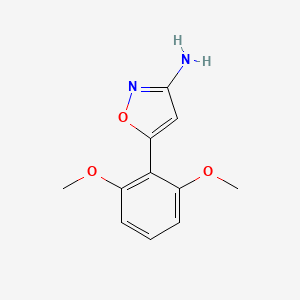
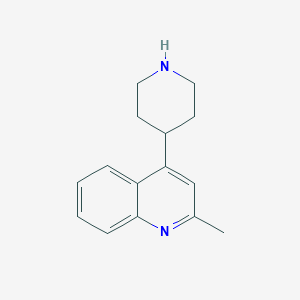
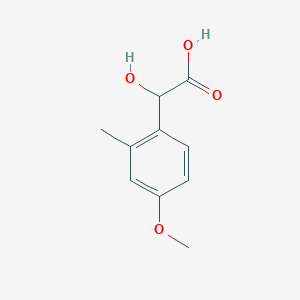

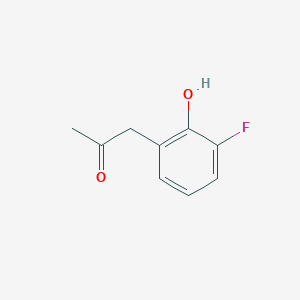
![O-[2-(3-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B13596876.png)



